Dimethyl methoxymethylenemalonate
Overview
Description
Dimethyl methoxymethylenemalonate is a chemical compound that is used in various organic synthesis reactions. It is a derivative of malonate and has been utilized in different contexts, such as in the derivatization of amino acids for chromatographic analysis and in the synthesis of complex organic molecules.
Synthesis Analysis
The synthesis of compounds related to dimethyl methoxymethylenemalonate involves various reactions. For instance, the reaction of cyclopentadiene with 1,1,3,3-tetrakis(methoxycarbonyl)propene leads to the formation of dimethyl 2-{3,3-bis(methoxycarbonyl)bicyclo[2.2.1]hept-5-en-2-yl}malonate, which can undergo base-catalyzed C–C bond cleavage reactions to yield specific isomers . Additionally, the Diels-Alder reaction with 3,4-dialkoxyfurans results in adducts that can be used in the stereospecific synthesis of lyxopyranosyl C-glycosides .
Molecular Structure Analysis
The molecular structure of dimethyl methoxymethylenemalonate derivatives is characterized by the presence of malonate groups and additional functional groups that are introduced during synthesis. These structures are often complex and can include bicyclic systems, as seen in the synthesis of dimethyl 2-{3,3-bis(methoxycarbonyl)bicyclo[2.2.1]hept-5-en-2-yl}malonate .
Chemical Reactions Analysis
Dimethyl methoxymethylenemalonate and its derivatives participate in various chemical reactions. For example, the base-catalyzed condensation of dimethyl malonate with chlorinated tropone derivatives shows solvent-dependent nucleophilic attack sites, indicating the influence of the reaction medium on the outcome . The Diels-Alder reaction is another example where dimethyl acetoxymethylenemalonate reacts with dialkoxyfurans to produce adducts for further synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of dimethyl methoxymethylenemalonate derivatives are crucial for their application in analytical chemistry. For instance, diethyl ethoxymethylenemalonate has been used as a derivatizing agent for the determination of amino acids, biogenic amines, and ammonium ions in cheese, utilizing ultra high-performance liquid chromatography (UHPLC). This method offers good linearity, sensitivity, and repeatability, with no significant effect from the cheese matrix . Similarly, amino acids can be analyzed by HPLC after derivatization with diethyl ethoxymethylenemalonate, providing a simple procedure compatible with multi-purpose HPLC systems .
Scientific Research Applications
1. Synthesis of Pyrones
Dimethyl methoxymethylenemalonate is used in synthesizing 6-substituted 3-(alkoxycarbonyl)-5-aryl-α-pyrones through a process involving addition–elimination reactions with benzyl ketone derivatives, followed by acid-catalyzed condensation reactions. This synthesis method is applicable to various α-pyrones and yields good to excellent results (Miura et al., 2013).
2. Anticancer Potency
Research has identified the anticancer potency of dimethyl 2-(2-hydroxy-2-methoxypropilidine) malonate, a compound found in Kombucha. The in-silico analysis using molecular docking, drug likeness profile, and ADMET test suggests that this compound is safe for consumption and capable of suppressing cancer cells (Taupiqurrohman et al., 2022).
3. Organic Synthesis
Dimethyl methoxymethylenemalonate is used in organic synthesis. For example, its utilization in the inverse-electron-demand Diels–Alder reaction leads to the production of compounds like methyl 2-oxo-5,6,7,8-tetrahydro-2H-1-benzopyran-3-carboxylate (Boger & Mullican, 2003).
4. Synthesis of Stable Phosphorus Ylides
The compound reacts with triphenylphosphine in the presence of activated acetylenes to produce stable phosphorus ylides, which are valuable in various chemical synthesis processes (Yavari & Karimi, 2007).
5. Antimicrobial Applications
Dimethyl methoxymethylenemalonate is a starting material in the synthesis of novel 2-pyridones containing a sulfonamide moiety, which are expected to have antimicrobial properties (El-Mariah & Nassar, 2008).
6. Electrochemical Cyclization
It is used in the electrochemical cyclization of dimethyl aminomalonates, a process that involves the formation of carbon-carbon bonds and has applications in various chemical syntheses (Okimoto et al., 2006).
7. Condensation Reaction Studies
Dimethyl methoxymethylenemalonate plays a role in the Claisen condensation of methyl acetate and dimethyl carbonate, leading to insights into the synthesis of dimethyl malonate (Zheng et al., 2018).
Safety And Hazards
Future Directions
While specific future directions for Dimethyl methoxymethylenemalonate were not found in the available resources, it is a useful synthetic intermediate used in the preparation of various compounds . Therefore, its future directions could involve its use in the synthesis of new compounds and materials.
properties
IUPAC Name |
dimethyl 2-(methoxymethylidene)propanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O5/c1-10-4-5(6(8)11-2)7(9)12-3/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFZTBSULNJWEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=C(C(=O)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90176925 | |
Record name | Dimethyl methoxymethylenemalonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90176925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl methoxymethylenemalonate | |
CAS RN |
22398-14-7 | |
Record name | 1,3-Dimethyl 2-(methoxymethylene)propanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22398-14-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethyl methoxymethylenemalonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022398147 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 22398-14-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131266 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dimethyl methoxymethylenemalonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90176925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethyl methoxymethylenemalonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.855 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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